N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzamide
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Description
“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-nitrobenzamide” is a chemical compound . It is a type of thienopyridine . The molecular formula is C20H21N3O5S . The average mass is 415.465 and the monoisotopic mass is 415.12019 .
Molecular Structure Analysis
The InChI string of the molecule isInChI=1S/C20H21N3O5S/c1- 11 (24) 23- 6- 5- 13- 14 (9- 21) 20 (29- 17 (13) 10- 23) 22- 19 (25) 12- 7- 15 (26- 2) 18 (28- 4) 16 (8- 12) 27- 3/h7- 8H,5- 6,10H2,1- 4H3, (H,22,25)
. The SMILES string is CC (=O)N1CCC2=C (C1)SC (=C2C#N)NC (=O)C3=CC (=C (C (=C3)OC)OC)OC
. Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-nitrobenzamide” include a molecular formula of C20H21N3O5S, a net charge of 0, an average mass of 415.465, and a monoisotopic mass of 415.12019 .Scientific Research Applications
Reactions and Synthesis
- Thieno[2,3-b]pyridine derivatives, closely related to the compound , have been synthesized through reactions with various compounds. This includes the formation of 2-S-methylpyridinones, 2-S-acetonyl pyridinones, and others, indicating a versatile chemistry applicable for creating a range of derivatives for different purposes (Attaby, Eldin, & Abou-abdou, 1997).
- Studies have also explored the synthesis of thieno[2,3-b]pyridine derivatives with potential as antimalarial drugs. This involves the transformation of compounds through various chemical reactions, indicating the pharmaceutical relevance of these compounds (Klemm, Barnish, & Zell, 1970).
Pharmaceutical Applications
- The synthesis of new pyridothienopyrimidines and pyridothienotriazines, derived from thieno[2,3-b]pyridine compounds, has been reported, highlighting the potential for developing new drugs or therapeutic agents from these compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Structural and Chemical Studies
- The study of substituted 4-(3-cyanopyridin-2-ylthio)acetoacetates has contributed to the development of methods for synthesizing various heterocycles, demonstrating the compound's role in advancing chemical synthesis techniques (Rodinovskaya, Shestopalov, Gromova, & Shestopalov, 2006).
- Nitrofurantoin, a compound with a structure related to the query compound, has been studied for its ability to form molecular complexes, offering insights into the structural versatility and potential applications of similar compounds (Vangala, Chow, & Tan, 2013).
Applications in Material Science
- The synthesis and cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, related to the compound , have been investigated for their potential in creating new materials with unique properties (Chigorina, Bespalov, & Dotsenko, 2019).
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-10(22)20-7-6-11-13(8-18)17(26-15(11)9-20)19-16(23)12-4-2-3-5-14(12)21(24)25/h2-5H,6-7,9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQUAJLFYUBIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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